2-(4-methanesulfonylpiperidine-1-carbonyl)quinoxaline
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Overview
Description
2-(4-methanesulfonylpiperidine-1-carbonyl)quinoxaline is a heterocyclic compound that features a quinoxaline core structure. Quinoxalines are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methanesulfonylpiperidine-1-carbonyl)quinoxaline typically involves the reaction of 1,2-diamines with 1,2-dicarbonyl compounds. One efficient method includes the use of organocatalysts such as nitrilotris(methylenephosphonic acid) to facilitate the reaction . The reaction conditions often involve mild temperatures and environmentally benign solvents to ensure a green chemistry approach .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives, including this compound, often utilize transition-metal-free catalysis to reduce costs and minimize environmental impact . These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methanesulfonylpiperidine-1-carbonyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have distinct biological activities.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to different derivatives with unique properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to optimize the yield and selectivity of the desired products.
Major Products Formed
Scientific Research Applications
2-(4-methanesulfonylpiperidine-1-carbonyl)quinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of biologically active heterocycles and other complex molecules.
Biology: Investigated for its potential as an antimicrobial, antitumoral, and anti-inflammatory agent.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methanesulfonylpiperidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The compound’s structure allows it to bind to these targets effectively, disrupting normal cellular processes and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-methanesulfonylpiperidine-1-carbonyl)quinoxaline include other quinoxaline derivatives such as:
Quinoxaline N-oxides: Known for their antimicrobial and antitumoral activities.
Pyrrolo[1,2-a]quinoxalines: Used in the synthesis of biologically active compounds.
Imidazo[1,5-a]quinoxalines: Investigated for their potential as kinase inhibitors and anticancer agents.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique properties and reactivity. Its methanesulfonylpiperidine moiety enhances its solubility and bioavailability, making it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-22(20,21)11-6-8-18(9-7-11)15(19)14-10-16-12-4-2-3-5-13(12)17-14/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWLCEIWEUUNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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